[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2S and its molecular weight is 372.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1261232-60-3) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H25ClN4O2S
- Molecular Weight : 372.91 g/mol
- InChI Key : YBEAWBDOYGOVQY-UHFFFAOYNA-N
Biological Activity Overview
This compound belongs to a class of piperidine derivatives, which have been studied for various pharmacological effects, including antitumor and antileukemic activities. The presence of the chloro and methylthio groups in the pyrimidine ring is hypothesized to enhance its biological activity.
Anticancer Activity
Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, a study highlighted that certain piperidine derivatives showed improved cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy.
Cholinesterase Inhibition
Compounds with carbamate moieties are known for their ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by similar compounds has been documented, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Research Findings and Case Studies
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : Compounds similar to this derivative have been shown to trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition : The carbamate structure allows for reversible binding to cholinesterases, leading to increased acetylcholine levels and enhanced neurotransmission.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)20(4)11-6-8-21(9-7-11)13-10-12(17)18-14(19-13)24-5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQWPXWJSQMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.